molecular formula C10H9Cl3O B14049749 1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one

1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one

Cat. No.: B14049749
M. Wt: 251.5 g/mol
InChI Key: XHSIIEPFNBMVDW-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom at the carbonyl carbon and a 5-chloro-2-(chloromethyl)phenyl group. This compound features a phenyl ring with two chlorine substituents: one at the 5-position and a chloromethyl (-CH2Cl) group at the 2-position. The chloromethyl group introduces both steric bulk and electronic effects, making the compound reactive in nucleophilic substitution and cyclization reactions.

Properties

Molecular Formula

C10H9Cl3O

Molecular Weight

251.5 g/mol

IUPAC Name

1-chloro-1-[5-chloro-2-(chloromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9Cl3O/c1-6(14)10(13)9-4-8(12)3-2-7(9)5-11/h2-4,10H,5H2,1H3

InChI Key

XHSIIEPFNBMVDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)Cl)CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one typically involves the chlorination of precursor compounds. One common method includes the chlorination of 1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution: Products include substituted phenylpropanones.

    Oxidation: Products include phenylpropanone derivatives with additional oxygen functionalities.

    Reduction: Products include alcohols or fully reduced hydrocarbons.

Scientific Research Applications

1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using various biochemical and molecular biology techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with structurally similar ketones and halogenated aromatic derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one 5-Cl, 2-(CH2Cl) on phenyl ring C10H9Cl3O 263.54 Reactive intermediate for pharmaceuticals; high lipophilicity due to chloromethyl group
1-(5-Chloro-2-methoxyphenyl)propan-1-one 5-Cl, 2-OCH3 on phenyl ring C10H11ClO2 198.65 Lower reactivity compared to chloromethyl analogs; used in organic synthesis
1-Chloro-1-(3-(chloromethyl)-2-(methylthio)phenyl)propan-2-one 3-(CH2Cl), 2-SCH3 on phenyl ring C11H12Cl2OS 263.18 API intermediate; methylthio group enhances stability
1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one 2-Cl, 4-SCF3 on phenyl ring C10H7Cl2F3OS 303.13 Strong electron-withdrawing effects from SCF3; potential agrochemical applications
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one Hydrazinylidene group at 4-OCH3 C10H11ClN2O2 226.66 Precursor for pyrazole synthesis; hydrogen-bonding network in crystal structure

Functional Group and Reactivity Comparisons

  • Chloromethyl vs. Methoxy Groups : The chloromethyl group in the target compound (C10H9Cl3O) enhances electrophilicity and lipophilicity compared to the methoxy group in 1-(5-chloro-2-methoxyphenyl)propan-1-one (C10H11ClO2). This difference makes the former more reactive in SN2 reactions and cyclization processes, while the latter is stabilized by resonance effects from the methoxy group .
  • Trifluoromethylthio vs.
  • Hydrazinylidene Derivatives : Compounds like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (C10H11ClN2O2) exhibit planar molecular geometries and form hydrogen-bonded chains, enabling their use in heterocycle synthesis. The target compound lacks such hydrogen-bonding motifs but may undergo similar cyclization pathways .

Physicochemical Properties

  • Lipophilicity : The chloromethyl group in the target compound increases logP compared to methoxy or hydroxyl-substituted analogs, enhancing membrane permeability in biological systems .
  • Thermal Stability : Halogenated aromatic ketones generally exhibit moderate thermal stability. The trifluoromethylthio derivative (C10H7Cl2F3OS) may have higher stability due to the strong C-F and C-S bonds .

Biological Activity

1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one, a chlorinated organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H9Cl3OC_{10}H_9Cl_3O, with a molecular weight of approximately 257.54 g/mol. The structure features multiple chlorine substituents on a phenyl ring, which significantly influences its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of chlorinated phenolic precursors with propanone derivatives. The process can be optimized using various bases (e.g., potassium carbonate) and is conducted under controlled temperature conditions to maximize yield and purity.

Antimicrobial Properties

Research indicates that compounds with similar chlorinated structures exhibit notable antimicrobial activity. For instance, studies on related chloroacetamides have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of halogen atoms enhances lipophilicity, facilitating cell membrane penetration, which is critical for antimicrobial efficacy.

Compound Target Organism Activity
This compoundS. aureusEffective
This compoundE. coliModerate

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. Similar compounds have been shown to act as electrophiles, forming covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of enzymatic activity . This mechanism may disrupt essential biological pathways, indicating potential applications in disease treatment.

Case Studies

A study involving the evaluation of various substituted phenyl compounds revealed that those with chlorinated substituents exhibited enhanced biological activity against specific pathogens . This suggests that this compound may share similar properties, warranting further investigation.

Example Case Study: Antimicrobial Screening

In a quantitative structure–activity relationship (QSAR) analysis, several chloroacetamides were screened for antimicrobial potential. The study confirmed that the position and type of substituents significantly influenced the compounds' effectiveness against various microbial strains . The findings support the hypothesis that structural modifications in this compound could enhance its bioactivity.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could focus on:

  • In vitro and in vivo testing to assess therapeutic efficacy.
  • Mechanistic studies to understand enzyme interactions.
  • Structural modifications to optimize bioactivity and reduce toxicity.

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